molecular formula C19H18FN2O B1671245 Escitalopram CAS No. 128196-01-0

Escitalopram

Katalognummer B1671245
CAS-Nummer: 128196-01-0
Molekulargewicht: 324.4 g/mol
InChI-Schlüssel: WSEQXVZVJXJVFP-FQEVSTJZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Escitalopram, also known as Lexapro, is an antidepressant that belongs to a group of medicines known as selective serotonin reuptake inhibitors (SSRIs). It is used to treat depression and generalized anxiety disorder (GAD). These medicines work by increasing the activity of the chemical serotonin in the brain .


Molecular Structure Analysis

The primary molecular target for Escitalopram is the serotonin transporter (SERT), which is responsible for serotonin (or 5-hydroxytryptamine [5-HT]) reuptake at the terminals and cell bodies of serotonergic neurons . An X-ray structure of SERT bound by Escitalopram reveals two binding sites for the drug: one central site, and one allosteric site .


Chemical Reactions Analysis

Escitalopram undergoes thermal degradation that starts with the decomposition of the counter ion, after melting at 158.3 °C, followed by the release of dimethylamine and fluorobenzene . Additionally, it has been found that Escitalopram and its metabolites exhibit linear and dose-proportional pharmacokinetics .

Wissenschaftliche Forschungsanwendungen

Treatment of Major Depressive Disorder (MDD)

Escitalopram is a widely used antidepressant for the treatment of patients with major depression . It is the pure S-enantiomer of racemic citalopram . Several clinical trials and meta-analyses indicate that escitalopram is quantitatively more efficacious than many other antidepressants with a faster onset of action .

Selective Serotonin Reuptake Inhibitor (SSRI)

The primary molecular target for escitalopram is the serotonin transporter (SERT), which is responsible for serotonin (also called 5-hydroxytryptamine [5-HT]) reuptake at the terminals and cell bodies of serotonergic neurons . This is also the target for selective serotonin reuptake inhibitor (SSRI) antidepressants .

Allosteric Effect at the Serotonin Transporter

Escitalopram and selective serotonin reuptake inhibitors bind with high affinity to the 5-HT binding site (orthosteric site) on the transporter . This leads to antidepressant effects by increasing extracellular 5-HT levels which enhance 5-HT neurotransmission .

Synthesis of Escitalopram Analogues

Researchers have reported the synthesis of ester analogues of escitalopram having π-systems in their structures . The ester groups including allyl, propargyl, methoxyethyl, benzyl and ρ-tolyl replaced the cyano group in escitalopram .

In Vivo Antidepressant Evaluation

In vivo antidepressant evaluation showed good activity for the analogues compared to escitalopram . This suggests that escitalopram and its analogues could be promising candidates for future antidepressant drugs .

Mechanism of Action

Escitalopram demonstrates a highly selective and potent, dose-dependent inhibition of the human serotonin transporter, inhibiting serotonin reuptake into presynaptic nerve terminals and thus increasing serotonergic activity in the CNS .

Safety And Hazards

When handling Escitalopram, it is advised to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Eigenschaften

IUPAC Name

(1S)-1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O/c1-23(2)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24-20/h4-9,12H,3,10-11,14H2,1-2H3/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSEQXVZVJXJVFP-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCC[C@@]1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8048440
Record name Escitalopram
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Escitalopram
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005028
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Sparingly soluble
Record name Escitalopram
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01175
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Escitalopram, like other selective serotonin re-uptake inhibitors, enhances serotonergic activity by binding to the orthosteric (i.e. primary) binding site on the serotonin transporter (SERT), the same site to which endogenous 5-HT binds, and thus prevents the re-uptake of serotonin into the presynaptic neuron. Escitalopram, along with [paroxetine], is also considered an allosteric serotonin re-uptake inhibitor - it binds to a secondary allosteric site on the SERT molecule to more strongly inhibit 5-HT re-uptake. Its combination of orthosteric and allosteric activity on SERT allows for greater extracellular 5-HT levels, a faster onset of action, and greater efficacy as compared to other SSRIs. The sustained elevation of synaptic 5-HT eventually causes desensitization of 5-HT1A auto-receptors, which normally shut down endogenous 5-HT release in the presence of excess 5-HT - this desensitization may be necessary for the full clinical effect of SSRIs and may be responsible for their typically prolonged onset of action. Escitalopram has shown little-to-no binding affinity at a number of other receptors, such as histamine and muscarinic receptors, and minor activity at these off-targets may explain some of its adverse effects., The mechanism of antidepressant action of escitalopram, the S-enantiomer of racemic citalopram, is presumed to be linked to potentiation of serotonergic activity in the central nervous system (CNS) resulting from its inhibition of CNS neuronal reuptake of serotonin (5-HT).
Record name Escitalopram
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01175
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Escitalopram
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8410
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Escitalopram

CAS RN

128196-01-0
Record name (+)-Citalopram
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=128196-01-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Escitalopram [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128196010
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Escitalopram
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01175
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Escitalopram
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S)-1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.244.188
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ESCITALOPRAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4O4S742ANY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Escitalopram
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8410
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Escitalopram
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005028
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

147-152C
Record name Escitalopram
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01175
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Synthesis routes and methods I

Procedure details

A solution of freshly prepared 3-dimethylaminopropylmagnesium chloride (0.6M in THF, 7.6 ml) was added to a cooled solution of 3-chloromethyl-4-(4-fluoro-benzoyl)-benzonitrile (0.5 g) in ethylene glycol dimethyl ether (4 ml) so that the temperature did not raise above −4° C. The mixture was stirred for 30 minutes at −15° C. and 100 minutes at room temperature before 0.5N hydrobromic acid was added to adjust the pH to 10. The phases were separated and the aqueous phase was extracted twice with toluene (25 ml). The combined organic phases were dried over sodium sulfate, filtered and dried in vacuo to give a viscous oil (0.44 g, 75%). Spectral and analytical data were in accordance with the literature.
Quantity
7.6 mL
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
75%

Synthesis routes and methods II

Procedure details

A solution of 3-dimethylaminopropylmagnesium chloride (1.2M in THF, 84 ml) was added to a cooled solution of 3-chloromethyl-4-(4-fluoro-benzoyl)-benzonitrile (25.0 g) in a mixture of toluene (175 ml) and THF (50 ml) so that the temperature did not raise above −5° C. The mixture was stirred for 2 hours at 0° C. before water (100 ml) and saturated NH4Cl solution were added to adjust the pH to 9. The phases were separated and the aqueous phase was extracted twice with toluene (200 ml). The combined organic phases were washed with water (200 ml) and concentrated in vacuo to give a viscous oil (28.0 g, 95%). Spectral and analytical data were in accordance with the literature.
Quantity
84 mL
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
175 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
95%

Synthesis routes and methods III

Procedure details

A solution of 4-fluoro phenylmagnesium bromide (0.7M in THF, 16 ml) was added to a cooled solution of 2-chloromethyl-4-cyano-benzoyl chloride (1.75 g) in toluene (20 ml) so that the temperature did not rise above 0° C. After 40 minutes a solution of 3-dimethylaminopropylmagnesium chloride (0.85M in THF, 10 ml) was added so that the temperature did not rise above 2° C. The mixture was stirred for 30 minutes, and water (30 ml) was added. The pH of the mixture was adjusted to 4.5, and the phases were separated. The pH of the aqueous phase was adjusted to 8 and extracted with toluene (30 ml) and 2-propanol (10 ml). The organic phase was concentrated in vacuo to give a viscous oil (1.5 g, 56%). Spectral and analytical data were in accordance with the literature.
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
1.75 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three
Name
Yield
56%

Synthesis routes and methods IV

Procedure details

60% Sodium hydride (0.92 g) was dispersed in THF (30 ml). To the obtained suspension was added dropwise a solution of 1-(4′-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (4.80 g) in THF (10 ml) at 40-50° C. The mixture was stirred at the same temperature for 30 min, and a solution of 3-dimethylaminopropyl chloride (3.2 g) in toluene (20 ml) was added dropwise, which was followed by stirring for 10 min. Then, dimethyl sulfoxide (30 ml) was further added dropwise and the mixture was stirred at 65-70° C. for 3 hr. The reaction mixture was poured into ice water (200 ml) and extracted 3 times with toluene (60 ml). The organic layer was extracted twice with 20% aqueous acetic acid (60 ml). The aqueous layer was neutralized, extracted twice with toluene (60 ml) and washed with water. Anhydrous potassium carbonate (2 g) and silica gel (2 g) were added and the mixture was stirred and filtered. The solvent was evaporated to give 1-(3′-dimethylaminopropyl)-1-(4′-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (citalopram base) as a viscous oil (3.37 g, 51.6%).
Quantity
0.92 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
3.2 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
30 mL
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
200 mL
Type
reactant
Reaction Step Five

Synthesis routes and methods V

Procedure details

To a stirred solution of 5-aminomethyl-1-(3-dimethylamino-propyl)-1-(4-fluoro-phenyl)-1,3-dihydro-isobenzofuran (0.5 g, 1.5 mmol) in dichloromethane (10 mL) was added an aqueous solution of potassium bisulfate and sodium hydroxide (19 mL; 0.2 M in K2S2O8, 3.8 mmol; 0.4 M in NaOH, 7.6 mmol), followed by an aqueous solution of nickel sulfate (1.5 mL, 40 mM, 61 μmol). The mixture was stirred vigorously for 4 days, and was then filtered through celite. The filtrate was partitioned between aqueous sulfuric acid (2 M) and toluene. The aqueous layer was separated, and the pH of the mixture was adjusted to >9 by the addition of aqueous ammonia solution (25% w/v). The solution was extracted with toluene, and this latter toluene extract was dried over magnesium sulfate and evaporated to give the free base of citalopram as a very pale yellow oil (0.35 g, 70%).
Name
5-aminomethyl-1-(3-dimethylamino-propyl)-1-(4-fluoro-phenyl)-1,3-dihydro-isobenzofuran
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
19 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.5 mL
Type
catalyst
Reaction Step Two
Name
Yield
70%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Escitalopram
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Escitalopram
Reactant of Route 3
Reactant of Route 3
Escitalopram
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Escitalopram
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Escitalopram
Reactant of Route 6
Reactant of Route 6
Escitalopram

Q & A

Q1: What is the primary mechanism of action of escitalopram?

A: Escitalopram is a selective serotonin reuptake inhibitor (SSRI). It exerts its therapeutic effect by blocking the serotonin transporter (SERT) in the central nervous system (CNS). [, , , ] This inhibition increases the extracellular concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission.

Q2: What is the molecular formula and weight of escitalopram?

A: Escitalopram's molecular formula is C20H21FN2O, and its molecular weight is 324.4 g/mol. []

Q3: Is there any spectroscopic data available for escitalopram?

A: While specific spectroscopic data wasn't provided in these papers, analytical techniques like HPLC-MS/MS are commonly employed for its characterization and quantification. [, ]

Q4: Is there information available regarding the material compatibility and stability of escitalopram under various conditions?

A4: The provided research papers primarily focus on the pharmacological aspects of escitalopram rather than its material properties. Therefore, information on material compatibility and stability is limited within these sources.

Q5: Does escitalopram possess any catalytic properties or find applications in catalysis?

A5: Escitalopram is primarily recognized for its pharmacological activity as an antidepressant. The provided papers do not suggest any catalytic properties or applications for this compound.

Q6: Have computational chemistry methods been employed to study escitalopram?

A: While not extensively discussed in these papers, computational chemistry techniques, including QSAR modeling, can be valuable for exploring the structure-activity relationships of escitalopram and designing potential analogs. []

Q7: What is the significance of escitalopram being the S-enantiomer of citalopram?

A: Escitalopram is the active S-enantiomer of the racemic drug citalopram. Research has shown that the R-enantiomer of citalopram may counteract the therapeutic effects of the S-enantiomer. [] Therefore, escitalopram, as a single enantiomer, demonstrates enhanced efficacy and potentially fewer side effects compared to the racemate. [, , ]

Q8: What is the primary route of metabolism for escitalopram?

A: Escitalopram is primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system, specifically CYP2C19. [, ] Polymorphisms in the CYP2C19 gene can significantly influence escitalopram plasma concentrations and potentially affect individual treatment response. [, , ]

Q9: How does the co-administration of fluvoxamine, a CYP2C19 inhibitor, impact escitalopram levels?

A: Co-administration of fluvoxamine significantly increases plasma concentrations of escitalopram by inhibiting its metabolism through CYP2C19. [] This interaction highlights the importance of considering potential drug interactions when prescribing escitalopram.

Q10: Are there any known drug transporter interactions associated with escitalopram?

A: While specific drug transporter interactions are not extensively covered in these papers, it's important to be aware that drug transporters play a crucial role in drug absorption, distribution, and elimination. [] Further research may provide more insights into potential transporter interactions with escitalopram.

Q11: Has the efficacy of escitalopram been demonstrated in preclinical models of depression?

A: Yes, studies using the chronic mild stress (CMS) model in rats have shown that escitalopram effectively alleviates depressive-like behaviors. [] This model is commonly used to assess the efficacy of potential antidepressant compounds.

Q12: What do clinical trials indicate about the efficacy of escitalopram in treating major depressive disorder (MDD)?

A: Numerous clinical trials have consistently demonstrated the efficacy of escitalopram in treating MDD. [, , , ] Meta-analyses comparing escitalopram to other SSRIs and serotonin-norepinephrine reuptake inhibitors (SNRIs) have confirmed its superior efficacy in improving depressive symptoms and achieving remission. [, ]

Q13: Does escitalopram demonstrate efficacy in treating conditions other than MDD?

A: Besides MDD, clinical trials have supported the efficacy of escitalopram in treating generalized anxiety disorder (GAD). [] Additionally, some research suggests its potential benefit in managing other conditions, such as obsessive-compulsive disorder (OCD). []

Q14: Is there evidence of resistance developing to escitalopram treatment?

A: While the development of resistance to escitalopram is not extensively discussed in these papers, it's a phenomenon observed with many antidepressant medications. Further research is needed to understand the mechanisms underlying potential resistance to escitalopram. []

Q15: What are the common adverse effects associated with escitalopram?

A15: As this Q&A focuses on the scientific aspects and not clinical guidelines, we'll refrain from listing specific side effects. Please refer to the drug information leaflet or consult a healthcare professional for comprehensive information on escitalopram's adverse effects.

Q16: Are there any long-term safety concerns associated with escitalopram use?

A16: We recommend referring to the drug information leaflet or consulting a healthcare professional for information on the long-term safety of escitalopram.

Q17: Are there any specific drug delivery systems or targeting strategies being investigated for escitalopram?

A17: The provided research primarily focuses on the pharmacological effects of escitalopram, and these papers do not delve into specific drug delivery systems or targeting strategies being explored for this compound.

Q18: Are there any known biomarkers associated with escitalopram efficacy or adverse effects?

A: While specific biomarkers for escitalopram response are not extensively discussed in these papers, research on identifying potential biomarkers for antidepressant response is ongoing. [] Such biomarkers could potentially guide treatment selection and personalize therapy.

Q19: What analytical techniques are commonly used to quantify escitalopram in biological samples?

A: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a widely used method for the sensitive and specific quantification of escitalopram in plasma samples. [, , ] This technique enables accurate measurement of drug concentrations for pharmacokinetic studies and therapeutic drug monitoring.

Q20: Is there information available regarding the environmental impact and degradation of escitalopram?

A20: The provided research focuses on the pharmacological and clinical aspects of escitalopram. Therefore, information on its environmental impact and degradation pathways is limited within these sources.

Q21: Are there established protocols for validating analytical methods used to measure escitalopram concentrations?

A: Yes, rigorous analytical method validation is crucial for ensuring the accuracy, precision, and reliability of drug concentration measurements. [] Regulatory agencies, such as the FDA and EMA, provide guidelines for validating analytical methods used in pharmaceutical analysis.

Q22: What quality control measures are implemented during the manufacturing and distribution of escitalopram to ensure its quality, safety, and efficacy?

A: Stringent quality control and assurance measures are implemented throughout the entire lifecycle of escitalopram, from development to manufacturing and distribution. [] These measures ensure that the drug product consistently meets predefined quality standards and regulatory requirements.

Q23: Is there evidence indicating that escitalopram induces significant immunogenicity or immunological responses?

A23: The provided research papers do not focus on the immunogenic potential of escitalopram. Therefore, specific information on its immunogenicity and potential immunological responses is limited within these sources.

Q24: Does escitalopram induce or inhibit drug-metabolizing enzymes, potentially leading to drug interactions?

A: While escitalopram is primarily metabolized by CYP2C19, its potential to induce or inhibit other drug-metabolizing enzymes is not extensively discussed in these papers. [, ] It's generally advisable to consult drug interaction databases and resources for a comprehensive assessment of potential interactions with escitalopram.

Q25: Is there information on the biocompatibility and biodegradability of escitalopram?

A: The research papers provided primarily focus on the pharmacological and clinical aspects of escitalopram. As a result, specific details regarding its biocompatibility and biodegradability are not extensively covered in these sources. []

Q26: What are some alternative antidepressants available, and how does escitalopram compare in terms of efficacy, safety, and cost?

A: Several other SSRIs, SNRIs, and other classes of antidepressants are available as alternative treatment options. [, , ] The choice of antidepressant is typically individualized based on factors such as patient characteristics, medical history, potential drug interactions, and cost.

Q27: Are there specific guidelines or recommendations for the recycling and waste management of escitalopram?

A: Information regarding the recycling and waste management of escitalopram is not directly addressed in the provided research papers. Proper disposal of unused medications, often through take-back programs or following local regulations, is essential to minimize environmental risks. []

Q28: What research infrastructure and resources are essential for advancing our understanding of escitalopram and developing new antidepressants?

A: A robust research infrastructure, including well-equipped laboratories, access to clinical trial networks, and collaborations between academia and industry, is crucial for advancing antidepressant research. [] Additionally, funding agencies play a vital role in supporting research efforts.

Q29: What are some key historical milestones in the development and understanding of escitalopram and SSRIs in general?

A: The discovery and development of SSRIs, including escitalopram, represent significant milestones in the treatment of depression and anxiety disorders. [] These medications offered a more favorable safety and tolerability profile compared to older classes of antidepressants.

Q30: How has cross-disciplinary collaboration contributed to research on escitalopram and the development of new antidepressants?

A: Cross-disciplinary collaboration, involving pharmacologists, chemists, psychiatrists, neuroscientists, and other experts, has been essential for advancing antidepressant research. [] Such collaborations facilitate a more comprehensive understanding of depression, its underlying mechanisms, and the development of innovative treatment strategies.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.